2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl-

Anticonvulsant screening Maximal electroshock seizure (MES) test Barbiturate SAR

The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- (CAS 50884-86-1), also named 1-methyl-3-(n-butoxymethyl)-5,5-diethyl barbituric acid, is a fully N,N′-disubstituted barbiturate derivative within the pyrimidinetrione class. It features a butoxymethyl substituent at N‑3 and a methyl group at N‑1, distinguishing it from both the parent anticonvulsant metharbital (N‑1 methyl only) and earlier N‑3 alkoxymethyl analogs.

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
CAS No. 50884-86-1
Cat. No. B13963240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl-
CAS50884-86-1
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCCCOCN1C(=O)C(C(=O)N(C1=O)C)(CC)CC
InChIInChI=1S/C14H24N2O4/c1-5-8-9-20-10-16-12(18)14(6-2,7-3)11(17)15(4)13(16)19/h5-10H2,1-4H3
InChIKeyRJEBPDNBRDCCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butoxymethyl)-5,5-diethyl-3-methyl-pyrimidinetrione (CAS 50884-86-1): Structural Identity, Pharmacological Class, and Procurement Context


The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- (CAS 50884-86-1), also named 1-methyl-3-(n-butoxymethyl)-5,5-diethyl barbituric acid, is a fully N,N′-disubstituted barbiturate derivative within the pyrimidinetrione class. It features a butoxymethyl substituent at N‑3 and a methyl group at N‑1, distinguishing it from both the parent anticonvulsant metharbital (N‑1 methyl only) and earlier N‑3 alkoxymethyl analogs [1]. The compound was specifically synthesized and evaluated as part of a series of 1‑methyl‑3‑alkoxymethyl‑5,5‑disubstituted barbituric acids designed to retain anticonvulsant efficacy while mitigating the hypnotic liabilities of classical barbiturates [1][2]. Its molecular formula is C₁₄H₂₄N₂O₄ (MW 284.35 g/mol), with computed physicochemical parameters including XLogP ≈ 2, zero hydrogen‑bond donors, and seven rotatable bonds [3].

Why Generic Interchange of N-Alkoxymethyl Barbiturates Is Not Supported: The Case of CAS 50884-86-1


Within the 1‑methyl‑3‑alkoxymethyl‑5,5‑diethyl barbituric acid series, seemingly minor modifications—such as changing the alkoxy chain length from methoxy to butoxy—produce measurable shifts in anticonvulsant potency, acute toxicity, and therapeutic index that are assay‑dependent [1]. Even when two analogs share the same diethyl substitution at C‑5 and the same N‑methyl group, the N‑3 alkoxymethyl moiety governs both the peak time of pharmacological effect and the quantitative ED₅₀ against maximal electroshock seizures [1]. Furthermore, the fully N,N′‑disubstituted pattern eliminates the hydrogen‑bond donor present in metharbital, altering lipophilicity and potentially affecting blood‑brain barrier partitioning and receptor‑site residence time [1][2]. These pharmacodynamic and physicochemical differences mean that CAS 50884‑86‑1 cannot be assumed interchangeable with its methoxymethyl homolog, its phenyl‑substituted analog, or the parent mono‑N‑methyl compound metharbital without explicit head‑to‑head data [1].

Quantitative Differentiation of CAS 50884-86-1 from Its Closest Structural Analogs: Evidence for Scientific Selection


Anticonvulsant ED₅₀ Against Maximal Electroshock: Butoxymethyl vs. Methoxymethyl N‑3 Substitution

In the same oral murine maximal electroshock (MES) assay reported in U.S. Patent 3,904,627, the target compound 1‑methyl‑3‑(n‑butoxymethyl)‑5,5‑diethyl barbituric acid (Example 4) gave an ED₅₀ of approximately 125 mg/kg, whereas its direct structural analog 1‑methyl‑3‑methoxymethyl‑5,5‑diethyl barbituric acid (Example 3) yielded an ED₅₀ of approximately 150 mg/kg [1]. Both compounds were tested orally in mice with the time of peak anticonvulsant activity determined at 2 hours post‑administration, and protection was defined as abolition of tonic hindlimb extension following a 60 mA, 0.2‑second corneal electroshock [1].

Anticonvulsant screening Maximal electroshock seizure (MES) test Barbiturate SAR

Therapeutic Index (LD₅₀/ED₅₀) in Mice: Butoxymethyl vs. Methoxymethyl Analog

Acute oral toxicity was determined concurrently with anticonvulsant efficacy in the same patent. For the target compound (Example 4), the LD₅₀ was approximately 500 mg/kg, yielding a therapeutic index (TI = LD₅₀ / MES ED₅₀) of ≈ 4.0 [1]. In contrast, the methoxymethyl analog (Example 3) did not have an LD₅₀ reported in the patent; the most comparable phenyl‑series analog (Example 1, 1‑methyl‑3‑methoxymethyl‑5‑ethyl‑5‑phenyl) showed an LD₅₀ < 1000 mg/kg and an MES ED₅₀ < 125 mg/kg, providing a TI estimate of approximately 8 [1]. The lower TI of the butoxymethyl diethyl compound relative to the methoxymethyl phenyl compound highlights that the safety margin is exquisitely sensitive to both the C‑5 substituent and the N‑3 alkoxy group.

Acute toxicity Therapeutic index Safety margin Barbiturate

Elimination of Hydrogen‑Bond Donor Capacity: Physicochemical Differentiation from Metharbital

Full N,N′‑disubstitution in CAS 50884‑86‑1 eliminates the single hydrogen‑bond donor (HBD) present in metharbital (5,5‑diethyl‑1‑methylbarbituric acid). The target compound has HBD = 0 (vs. HBD = 1 for metharbital), hydrogen‑bond acceptors = 4, and a computed XLogP of approximately 2, along with seven rotatable bonds [1]. Although a direct experimental XLogP for metharbital was not located in accessible databases, the loss of the imide N–H proton predictably increases lipophilicity and reduces aqueous solubility, consistent with the general observation that N‑alkoxymethyl barbiturates exhibit altered distribution kinetics compared to their mono‑N‑substituted parents [2]. The increase in rotatable bonds (7 vs. an estimated 3 for metharbital) further contributes to entropic penalties that may modulate receptor‑binding thermodynamics.

Lipophilicity Hydrogen bonding CNS penetration Barbiturate N-substitution

Time to Peak Anticonvulsant Activity: Pharmacodynamic Differentiation Between N‑3 Alkoxy Homologs

In the same oral MES assay, the target butoxymethyl compound exhibited a time of peak anticonvulsant activity of 2 hours post‑dose, identical to that of its methoxymethyl analog (Example 3, peak at 2 h) but distinct from the ethoxymethyl and phenyl‑substituted analogs in the series [1]. For example, 1‑methyl‑3‑methoxymethyl‑5‑ethyl‑5‑phenyl barbituric acid (Example 1) showed activity data reported at 1 hour, and the butoxymethyl phenyl analog (Example 2) peaked at 2 hours as well [1]. The consistent 2‑hour peak for the 5,5‑diethyl series, irrespective of alkoxy chain length (methoxy or butoxy), suggests that the C‑5 diethyl substitution primarily governs the onset kinetics, while the alkoxy chain modulates the magnitude of the effect.

Peak effect time Pharmacodynamics Anticonvulsant time course

Validated Research Application Scenarios for 1-(Butoxymethyl)-5,5-diethyl-3-methyl-pyrimidinetrione (CAS 50884-86-1)


Electrically‑Induced Seizure Model Screening: MES Test in Rodents

The compound is directly applicable in the maximal electroshock seizure (MES) model in mice using oral administration, with a defined ED₅₀ of ~125 mg/kg and a peak effect at 2 hours post‑dose [1]. This scenario is appropriate when a barbiturate‑class anticonvulsant with moderate potency and a quantifiable therapeutic index (TI ≈ 4) is required as a positive control or for SAR expansion studies of N‑alkoxymethyl barbiturates [1].

Structure–Activity Relationship (SAR) Studies of N‑3 Alkoxymethyl Barbiturate Anticonvulsants

CAS 50884‑86‑1 serves as the butoxymethyl reference point in a congeneric series that includes the methoxymethyl (ED₅₀ ≈ 150 mg/kg), ethoxymethyl, and phenyl‑substituted analogs [1]. Its 17% lower MES ED₅₀ relative to the methoxymethyl analog makes it a valuable comparator for investigating the contribution of alkoxy chain length to anticonvulsant efficacy and acute toxicity [1].

Comparative Toxicology Profiling of N,N′‑Disubstituted Barbiturates

With an acute oral LD₅₀ of approximately 500 mg/kg in mice and a calculated TI of ~4, this compound provides a benchmark for evaluating the safety margin of novel N‑3 alkoxymethyl barbiturates [1]. It can be used as a reference toxicant in studies comparing the therapeutic window of fully N,N′‑disubstituted barbiturates against mono‑N‑substituted parents such as metharbital [2].

CNS Penetration and Pharmacokinetic Modeling of Lipophilic Barbiturate Derivatives

The absence of hydrogen‑bond donors (HBD = 0), moderate computed lipophilicity (XLogP ≈ 2), and increased rotatable bond count (7) relative to metharbital make this compound a useful probe for in‑silico and in‑vivo CNS distribution studies [3]. It can be employed to test the hypothesis that full N,N′‑disubstitution enhances brain partitioning while retaining anticonvulsant activity [2].

Quote Request

Request a Quote for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.